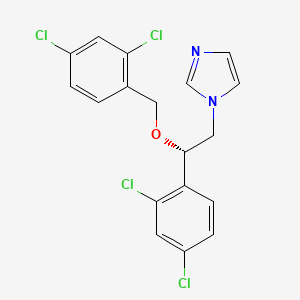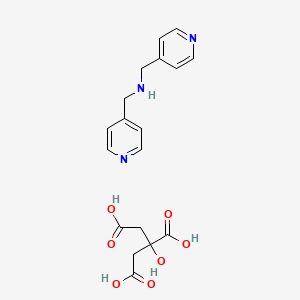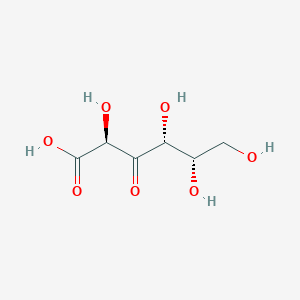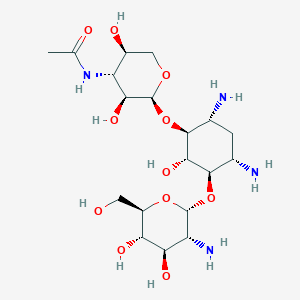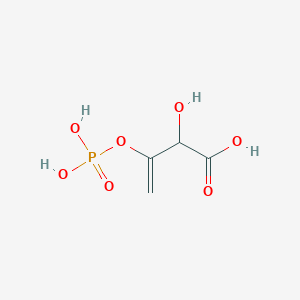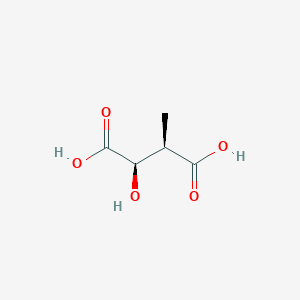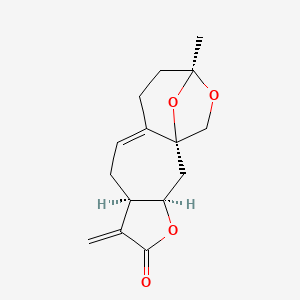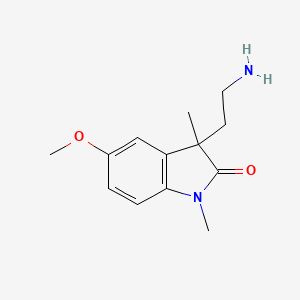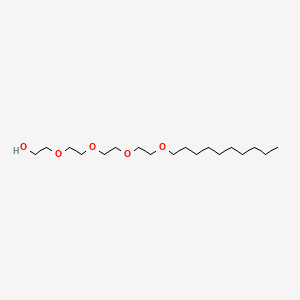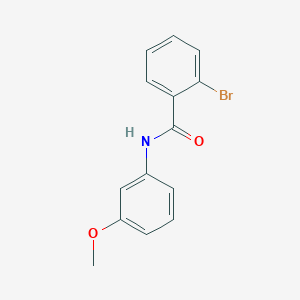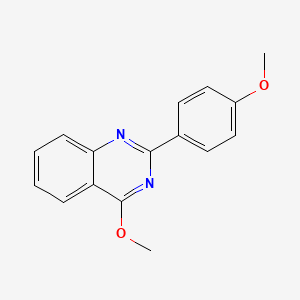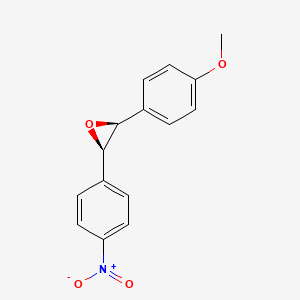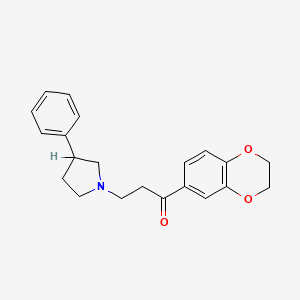
プロロキサン
概要
説明
プロロキサンは、ピロキサンまたはピロキサンとしても知られており、主に降圧剤として使用される医薬品です。これは、1970年代にソ連保健省の毒物学研究所で開発されました。 プロロキサンは非選択的α遮断薬(αアドレナリン受容体拮抗薬)であり、メニエール病、乗り物酔い、アレルギー性皮膚炎の治療に使用されます .
科学的研究の応用
Proroxan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of alpha-blockers and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Applied in the treatment of hypertension, Ménière’s disease, motion sickness, and allergic dermatitis.
作用機序
プロロキサンは、血管の緊張と血圧の調節に関与するαアドレナリン受容体を遮断することによって効果を発揮します。これらの受容体を阻害することにより、プロロキサンは血管の収縮を減らし、血圧の低下につながります。 また、中枢神経系の経路にも影響を与え、乗り物酔いなどの神経疾患の治療に使用される理由となっています .
類似の化合物との比較
プロロキサンは、次のような他のα遮断薬と比較されます。
プラゾシン: 高血圧と不安の治療に使用される別のα遮断薬です。
ドキサゾシン: 高血圧と良性前立腺肥大症に用いられます。
テラゾシン: ドキサゾシンと同様に、高血圧と前立腺の問題に用いられます。
独自性
プロロキサンは、作用発現が速く、効果の持続時間が短いことが特徴です。 また、αアドレナリン受容体との特異的な相互作用を可能にする独自の化学構造を持ち、アルコールと薬物の消費量を減らすのに効果的です .
生化学分析
Biochemical Properties
Proroxan plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with α-adrenergic receptors, inhibiting their activity. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. Additionally, Proroxan interacts with other biomolecules such as neurotransmitters, influencing their release and uptake .
Cellular Effects
Proroxan affects various types of cells and cellular processes. In vascular smooth muscle cells, it induces relaxation by blocking α-adrenergic receptors. This action leads to vasodilation and reduced blood pressure. In neuronal cells, Proroxan influences cell signaling pathways by modulating the release and uptake of neurotransmitters. This modulation can affect gene expression and cellular metabolism, leading to changes in cell function .
Molecular Mechanism
The molecular mechanism of Proroxan involves its binding to α-adrenergic receptors, inhibiting their activity. This inhibition prevents the usual action of catecholamines, leading to vasodilation and decreased blood pressure. Proroxan also affects enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism. These changes can lead to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Proroxan change over time. The compound is known for its rapid onset of action and short duration of effect. Proroxan’s stability and degradation are influenced by pH levels, with reduced solubility and increased degradation observed at pH values between 3 and 5.5. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that Proroxan can have lasting impacts on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of Proroxan vary with different dosages in animal models. At lower doses, Proroxan effectively reduces blood pressure without significant adverse effects. At higher doses, toxic effects such as excessive vasodilation and hypotension can occur. Threshold effects have been observed, indicating that there is a specific dosage range within which Proroxan is both effective and safe .
Metabolic Pathways
Proroxan is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes various biochemical transformations. These metabolic processes can affect the levels of metabolites and influence metabolic flux within cells .
Transport and Distribution
Proroxan is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, Proroxan can accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of Proroxan is influenced by targeting signals and post-translational modifications. These factors direct Proroxan to specific compartments or organelles within the cell, affecting its activity and function. For example, Proroxan may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and influence cellular processes .
準備方法
合成経路と反応条件
プロロキサンは、そのコア構造である1-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-3-(3-フェニルピロリジン-1-イル)プロパン-1-オン塩酸塩の形成を含む一連の化学反応によって合成されます。 合成には、3-フェニルピロリジンやさまざまな酸および塩基などの試薬を使用して、pHを制御し、反応を促進します .
工業生産方法
プロロキサンの工業生産には、精製に高速液体クロマトグラフィー(HPLC)を使用した大規模合成が含まれます。 このプロセスには、最終製品の純度と安定性を確保するために、特定のカラムと検出器を使用したイオンペアクロマトグラフィー分析が含まれます .
化学反応の分析
反応の種類
プロロキサンは、次のようないくつかの種類の化学反応を起こします。
酸化: プロロキサンは特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、プロロキサンを還元型に変換することができます。
置換: プロロキサンは、官能基が別の基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤または還元剤が含まれます。 条件は、目的の反応によって異なり、特定のpHレベルと温度が最適な結果に不可欠です .
形成される主な生成物
これらの反応から形成される主な生成物には、さまざまな薬理学的特性と用途を持つプロロキサンのさまざまな誘導体が含まれます .
科学研究への応用
プロロキサンは、次のような広範囲の科学研究に適用されています。
類似化合物との比較
Proroxan is compared with other alpha-blockers such as:
Prazosin: Another alpha-blocker used to treat hypertension and anxiety.
Doxazosin: Used for hypertension and benign prostatic hyperplasia.
Terazosin: Similar to doxazosin, used for hypertension and prostate issues.
Uniqueness
Proroxan is unique due to its rapid onset of action and short duration of effect. It also has a distinct chemical structure that allows for specific interactions with alpha-adrenoreceptors, making it effective in reducing alcohol and drug consumption .
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIISXIDAZYOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33025-33-1 (hydrochloride) | |
| Record name | Proroxan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046285 | |
| Record name | Proroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33743-96-3 | |
| Record name | Proroxan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROROXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WT3QN49G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


